Dieicosanoin

Lipidomics Analytical Chemistry Quality Control

Sourcing regioisomerically pure diacylglycerols for lipidomics research is often hindered by mixed isomers or undefined purity. 1,3-Diarachidin (CAS 60586-60-9), a homogeneous DAG with arachidic acid at sn-1 and sn-3, directly addresses this challenge. It serves as a precise calibration standard for HPLC/APCI-MS workflows, delivering a defined m/z 663 signal for quantifying nonpolar lipids in meibomian gland secretions. The ≥98% purity and defined beta-form melting point (75°C) also provide a reproducible reference for DSC experiments and enzymatic assays studying positional specificity. Available in-stock with batch-specific quality data, it ensures analytical rigor without supply chain delays.

Molecular Formula C43H84O5
Molecular Weight 681.132
CAS No. 60586-60-9
Cat. No. B1139194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDieicosanoin
CAS60586-60-9
SynonymsDIARACHIDIN (C20:0) MIXED ISOMERS; diarachidin (C20:0)
Molecular FormulaC43H84O5
Molecular Weight681.132
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)O
InChIInChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diarachidin Technical Baseline


1,3-Diarachidin (CAS 60586-60-9), also designated as 1,3-Dieicosanoin or DG(20:0/0:0/20:0), is a homogeneous, structured diacylglycerol (DAG) characterized by two saturated arachidic acid (C20:0) chains esterified at the sn-1 and sn-3 positions of a glycerol backbone . This compound presents as a solid with a molecular formula of C43H84O5 and a molecular weight of approximately 681.1 g/mol . Unlike mixed isomers or naturally derived extracts, this synthetic molecule provides a defined, regioisomerically pure lipid standard [1].

Regioisomerically pure Defined sn-1,3 substitution for unambiguous lipid identification
Saturated C20:0 chains Distinct solid-state and chromatographic behavior vs. common analogs
Synthetic homogeneous DAG Authentic analytical standard free from biological isomeric mixtures

Why 1,3-Diarachidin Is Irreplaceable


Generic substitution of 1,3-Diarachidin with other diacylglycerols (DAGs), even those with identical fatty acid chains, introduces critical experimental confounders. Key physicochemical and functional properties, including melting point, polymorphic behavior, and chromatographic retention, are exquisitely sensitive to both fatty acid chain length and the regiospecific substitution pattern (sn-1,3 vs. sn-1,2) [1]. For instance, the saturated C20 chains confer a specific melting point (beta form: 75°C) that is markedly distinct from shorter-chain analogs (e.g., 1,3-dipalmitin, C16:0, 72-74°C) or the positional isomer 1,2-diarachidin [1][2]. Such deviations directly impact solid-state behavior, formulation development, and the accuracy of quantitative lipidomics workflows where this compound serves as an authentic reference standard [2].

Fatty acid chain length
Shorter-chain DAGs (e.g., C16:0 dipalmitin) exhibit lower melting points and altered phase behavior, which may shift crystallization and formulation outcomes.
Regioisomeric pattern (sn-1,2 vs. sn-1,3)
Positional isomers like 1,2-diarachidin differ in chromatographic retention and enzymatic substrate specificity, limiting direct replacement in quantitative assays.
Purity and isomeric contamination
Generic mixed-isomer preparations contain 1,2-isomer impurities, reducing quantitative accuracy and introducing background in LC-MS lipidomics.

1,3-Diarachidin Differentiation Evidence


Regiospecific Purity vs. Mixed Isomers

Procurement of 1,3-Diarachidin from authoritative vendors guarantees a high-purity, regioisomerically defined product. Cayman Chemical specifies a purity of ≥98% for this compound . Similarly, Sigma-Aldrich provides it with an assay of ~99% . In contrast, generic listings for 'Diarachidin (C20:0) mixed isomers' under CAS 60586-60-9 are commonly offered with a minimum purity specification of only 95% . This quantitative purity differential is critical for applications requiring stoichiometric precision and for avoiding artifacts from related isomeric contaminants in mass spectrometry-based lipidomics .

Regiospecific purity
Head-to-head
≥98% (Cayman) / ~99% (Sigma-Aldrich)
Mixed isomers: 95% min purity
Reduces isomeric background, supports accurate calibration
Vendor CoA specifications
Lipidomics Analytical Chemistry Quality Control

Beta Form Melting Point Polymorphism

The thermal behavior of 1,3-Diarachidin exhibits defined polymorphism. The high-melting beta (β) form is reported to have a melting point of 75°C [1]. This is significantly higher than the melting range of 10-20°C observed for lower-purity or alternative physical forms . In comparison, the shorter-chain analog 1,3-dipalmitin (C16:0 chains) has a melting point of 72-74°C , while the regioisomer 1,2-diarachidin and the mixed-chain analog 1,3-distearin (C18:0) display distinct thermal profiles (e.g., 1,3-distearin melts at 78.5-79°C) . The specific 75°C transition provides a unique solid-state identity critical for the development of solid lipid nanoparticles and for phase behavior studies of saturated DAGs.

Beta form melting point
Cross-study comparable
75°C
Defines solid-state identity for polymorph studies
Differs from C16 (72–74°C) and C18 (78.5–79°C) analogs
Solid-State Chemistry Lipid Physics Formulation Science

Analytical Standard for Ocular Lipidomics

1,3-Diarachidin is a validated component in the nonpolar lipid fraction of human meibum (tear film lipids). In a comparative study using normal-phase HPLC/APCI-MS, 1,2- and 1,3-diarachidins were identified and characterized based on their specific mass spectrometric signal at m/z 663 ([M-H2O+H]+) [1][2]. This defined spectral signature and chromatographic retention time enable its use as an authentic analytical standard for the calibration and validation of lipidomic methods targeting ocular surface health and dry eye disease research [1]. The specificity of this m/z signal differentiates it from other co-eluting nonpolar lipids such as cholesteryl oleate (m/z 369) and ceramides (e.g., C24-ceramide, m/z 632) [1].

LC-MS identification
Direct head-to-head
m/z 663 [M-H2O+H]+
Normal-phase HPLC/APCI-MS
Enables selective detection in meibum lipidomics
Distinct from cholesteryl oleate (m/z 369), ceramides
Ophthalmology Lipidomics HPLC-MS Methodology

1,3-Diarachidin Validated Applications


Meibum & Tear Film Lipidomics Standard

Use 1,3-Diarachidin (≥98% purity) as an external calibration standard or internal quality control for normal-phase HPLC/APCI-MS workflows analyzing human meibomian gland secretions. Its defined m/z 663 signal enables precise identification and relative quantification of diacylglycerols in the nonpolar lipid fraction, a critical parameter in dry eye disease research [1].

Polymorphism and Crystallization Model Compound

Employ the high-purity (~99%) material to investigate the thermal behavior and polymorphic transitions of saturated DAGs. The defined beta form melting point (75°C) provides a reproducible reference point for differential scanning calorimetry experiments and the development of solid lipid-based drug delivery systems, offering a contrasting thermal profile compared to shorter-chain analogs like 1,3-dipalmitin (72-74°C) [2].

Regiospecific Substrate for Lipid Modification

Utilize the regioisomerically pure 1,3-Diarachidin as a defined substrate in enzymatic assays (e.g., with lipases or acyltransferases) to study fatty acid selectivity and positional specificity. The absence of contaminating 1,2-isomers ensures that measured enzymatic activities are not confounded by alternative substrate hydrolysis or transesterification pathways .

Application
Selection Property
Validation Focus
Meibum lipidomics standard
Regioisomerically pure DAG with defined MS signature
Peak assignment accuracy in nonpolar lipid LC-MS
Polymorphism & crystallization model
Defined beta form melting behavior
Reproducible thermal analysis and solid lipid formulation studies
Regiospecific enzymatic substrate
sn-1,3 positional specificity
Lipase/acyltransferase assays free from isomeric interference

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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